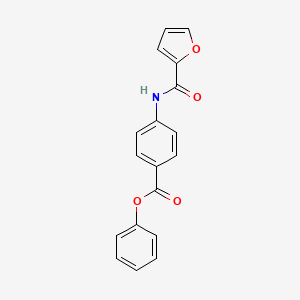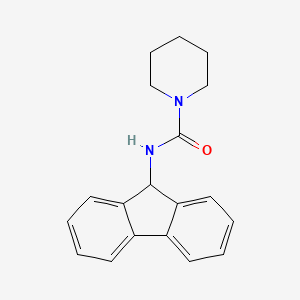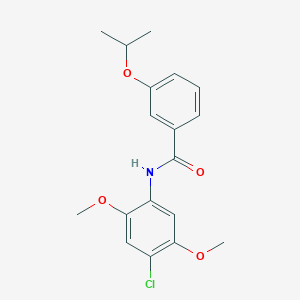![molecular formula C18H17ClN2O2 B3461352 3-(4-chlorophenyl)-N-[3-(propionylamino)phenyl]acrylamide](/img/structure/B3461352.png)
3-(4-chlorophenyl)-N-[3-(propionylamino)phenyl]acrylamide
Descripción general
Descripción
3-(4-chlorophenyl)-N-[3-(propionylamino)phenyl]acrylamide, also known as CPAA, is a chemical compound that has been the subject of extensive scientific research in recent years. CPAA is a synthetic molecule that has been found to have a variety of applications in the field of medicinal chemistry, including as a potential treatment for cancer and other diseases. In
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-N-[3-(propionylamino)phenyl]acrylamide has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. One of the most promising applications of this compound is as a potential treatment for cancer. Several studies have shown that this compound has potent anti-tumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other diseases such as arthritis and cardiovascular disease.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-N-[3-(propionylamino)phenyl]acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cancer cells. This compound has been shown to inhibit the activity of several enzymes that are involved in the growth and proliferation of cancer cells, including matrix metalloproteinases and phosphatidylinositol 3-kinase. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In addition to its anti-tumor and anti-inflammatory properties, this compound has been shown to have antioxidant activity, which may help to protect cells from damage caused by free radicals. This compound has also been shown to have an effect on the immune system, increasing the production of cytokines and other immune system molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(4-chlorophenyl)-N-[3-(propionylamino)phenyl]acrylamide as a research tool is its potent anti-tumor activity, which makes it useful for studying the mechanisms of cancer cell growth and proliferation. This compound is also relatively easy to synthesize in the laboratory, which makes it accessible to researchers. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound is toxic to normal cells as well as cancer cells, which can make it difficult to study its effects in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are many potential directions for future research on 3-(4-chlorophenyl)-N-[3-(propionylamino)phenyl]acrylamide. One area of interest is the development of new derivatives of this compound that may have even greater anti-tumor activity or fewer side effects. Another area of interest is the study of the mechanism of action of this compound in greater detail, which may lead to the development of new cancer treatments. Additionally, this compound may have applications beyond cancer treatment, such as in the treatment of other diseases with inflammatory or oxidative components. Overall, this compound is a promising area of research that has the potential to lead to new treatments for a variety of diseases.
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[3-(propanoylamino)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-2-17(22)20-15-4-3-5-16(12-15)21-18(23)11-8-13-6-9-14(19)10-7-13/h3-12H,2H2,1H3,(H,20,22)(H,21,23)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTJHRSKPVPAGM-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(phenylthio)methyl]phenyl}methanesulfonamide](/img/structure/B3461276.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B3461292.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B3461295.png)

![7-[(2-chloro-2-propen-1-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B3461311.png)

![3-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B3461325.png)
![N-[4-(benzyloxy)phenyl]-2-cyclohexylacetamide](/img/structure/B3461334.png)



![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B3461361.png)